molecular formula C7H7NO2S B3282049 5-(Methylthio)picolinic acid CAS No. 74470-29-4

5-(Methylthio)picolinic acid

Cat. No.: B3282049
CAS No.: 74470-29-4
M. Wt: 169.2 g/mol
InChI Key: VFFICHWXHLUMNR-UHFFFAOYSA-N
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Description

5-(Methylthio)picolinic acid is a derivative of picolinic acid, a pyridine-based compound with a carboxylic acid group at the 2-position. The methylthio (-SCH₃) substituent at the 5-position introduces unique electronic and steric properties, influencing its solubility, reactivity, and biological activity. Thioether groups like methylthio are moderately electron-donating and enhance lipophilicity, which can improve membrane permeability and bioavailability compared to oxygen-containing analogs .

Properties

IUPAC Name

5-methylsulfanylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFICHWXHLUMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275976
Record name 5-(Methylthio)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-29-4
Record name 5-(Methylthio)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74470-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylthio)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)picolinic acid typically involves the introduction of a methylthio group to the picolinic acid structure. One common method is the nucleophilic substitution reaction where a suitable methylthio precursor reacts with picolinic acid under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-(Methylsulfinyl)picolinic acid or 5-(Methylsulfonyl)picolinic acid .

Scientific Research Applications

5-(Methylthio)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylthio)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(Methylthio)picolinic acid with key analogs, highlighting substituent effects:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Biological Activity/Applications References
This compound -SCH₃ at 5-position ~183.2 (calculated) Moderate lipophilicity, electron-donating; potential metal chelation Inferred antibacterial, synthetic utility
5-(4-Butylphenyl)picolinic acid (qy17) -C₆H₄-C₄H₉ at 5-position ~285.3 High lipophilicity; better solubility and stability than qy20 Antibacterial (S. haemolyticus)
5-(4-Trifluoromethoxy)phenylpicolinic acid -C₆H₄-OCF₃ at 5-position ~299.2 Electron-withdrawing; enhanced metabolic stability Pharmaceutical intermediate
5-(Difluoromethoxy)-3-methylpicolinic acid -OCHF₂ at 5-position, -CH₃ at 3 ~217.1 Fluorine-induced polarity; versatile in organic synthesis Synthetic building block
5-(Hydroxymethyl)picolinic acid -CH₂OH at 5-position ~167.1 High polarity; hydrophilic Chelation, biochemical research
5-(2-Chlorophenyl)picolinic acid -C₆H₄-Cl at 5-position ~247.7 Electron-withdrawing; moderate solubility in organic solvents Antileishmanial drug candidate

Key Findings from Comparative Studies

  • Antibacterial Activity: Bulky aryl substituents, as in qy17, enhance antibacterial potency against Staphylococcus haemolyticus compared to tert-butyl analogs (qy20) .
  • Solubility and Stability : Hydrophilic groups (e.g., -CH₂OH in 5-(Hydroxymethyl)picolinic acid) increase water solubility but may reduce membrane permeability. Conversely, methylthio and trifluoromethoxy groups balance lipophilicity and stability .
  • Synthetic Utility : Fluorinated derivatives (e.g., 5-(difluoromethoxy)-3-methylpicolinic acid) are prized for their stability in harsh reaction conditions, whereas methylthio analogs may offer nucleophilic reactivity for functionalization .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃O) increase the carboxylic acid’s acidity, influencing metal chelation and reactivity. Methylthio’s electron-donating nature may moderate this effect .

Mechanistic and Functional Insights

  • Metal Chelation: Picolinic acid derivatives are known to chelate divalent metals (e.g., Zn²⁺, Fe²⁺). The methylthio group’s sulfur atom could participate in additional coordination, enhancing chelation efficacy compared to purely alkyl or aryl substituents .
  • Antibacterial Mechanisms : qy17 disrupts biofilm formation in S. haemolyticus, suggesting that substituent bulk and lipophilicity are critical for penetrating bacterial membranes. Methylthio’s intermediate lipophilicity may offer similar advantages .
  • Metabolic Stability : Trifluoromethoxy and difluoromethoxy groups resist oxidative degradation, whereas methylthio may undergo oxidation to sulfoxide or sulfone metabolites, altering activity .

Biological Activity

5-(Methylthio)picolinic acid (5-MTPA) is a derivative of picolinic acid, a compound that has garnered attention for its biological activities, particularly in neuroprotection, immunomodulation, and potential therapeutic effects in various diseases. This article reviews the current understanding of 5-MTPA’s biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-MTPA is characterized by the presence of a methylthio group attached to the pyridine ring of picolinic acid. This modification enhances its biological properties compared to its parent compound.

Neuroprotective Effects

Research indicates that 5-MTPA exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly serotonin receptors. A study demonstrated that 5-MTPA acts as an allosteric modulator for the 5-HT2C receptor without intrinsic agonist activity, enhancing calcium release in response to serotonin . This modulation suggests potential applications in treating mood disorders and neurodegenerative diseases.

Immunomodulatory Effects

5-MTPA influences immune responses by modulating cytokine production. In vitro studies have shown that it can enhance the expression of pro-inflammatory cytokines such as MIP-1α and MIP-1β at specific concentrations (4000 μM) and increase interferon-gamma-mediated nitric oxide production . This indicates its potential role in both enhancing and regulating immune responses.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported that 5-MTPA exhibits activity against various pathogens, including bacteria and viruses. For instance, it has shown effectiveness against HIV-infected cells at concentrations ranging from 1500 to 3000 μM .

Case Studies

StudyFocusFindings
Study 1Neuroprotection5-MTPA enhances serotonin receptor activity, indicating potential benefits for mood disorders .
Study 2ImmunomodulationIncreased MIP-1α and MIP-1β expression at high concentrations suggests a role in immune response modulation .
Study 3Antimicrobial EffectsEffective against HIV and other pathogens, highlighting its potential as an antiviral agent .

Pharmacological Mechanisms

The biological activities of 5-MTPA can be attributed to several mechanisms:

  • Receptor Modulation : Its interaction with serotonin receptors leads to enhanced signaling pathways associated with mood regulation.
  • Cytokine Regulation : By influencing cytokine production, it may help modulate inflammatory responses.
  • Direct Antimicrobial Action : The structural features of 5-MTPA likely contribute to its ability to disrupt microbial cell functions.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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